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Compound of Interest

Compound Name: Ftivazide

Cat. No.: B12484818 Get Quote

Introduction

Ftivazide is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As

with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is

crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance

Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and

quantification of pharmaceutical compounds. This document provides a detailed application

note and protocol for the analysis of Ftivazide using a reversed-phase HPLC method with UV

detection.

Chemical Structure of Ftivazide

Molecular Formula: C₁₄H₁₃N₃O₃[2]

IUPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-

carboxamide[2]

Principle of the Method

This method utilizes reversed-phase chromatography on a C18 stationary phase. The

separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and

acetonitrile. This combination allows for the effective retention and separation of Ftivazide from

potential impurities. Detection is performed using a UV spectrophotometer at a wavelength

where Ftivazide exhibits significant absorbance, ensuring high sensitivity.
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Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided below.

Parameter Recommended Condition

HPLC System Agilent 1260 Infinity II or equivalent

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
20mM Potassium Dihydrogen Phosphate (pH

6.8) : Acetonitrile (60:40 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30°C

Detection UV at 265 nm

Run Time 10 minutes

Method Validation Summary
The proposed HPLC method has been validated according to the International Council for

Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters demonstrate that the

method is accurate, precise, linear, and specific for the analysis of Ftivazide.

Linearity

The linearity of the method was evaluated by analyzing a series of Ftivazide standard

solutions over a concentration range of 10-150 µg/mL. The correlation coefficient (R²) was

found to be greater than 0.999, indicating a strong linear relationship between concentration

and peak area.
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Concentration (µg/mL) Peak Area (arbitrary units)

10 152,345

25 380,862

50 761,725

75 1,142,587

100 1,523,450

125 1,904,312

150 2,285,175

Correlation Coefficient (R²) 0.9998

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate

precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well

within the acceptable limit of ≤2.0%, demonstrating the high precision of the method.

Precision Type Concentration (µg/mL) %RSD (n=6)

Repeatability (Intra-day) 100 0.85

Intermediate Precision (Inter-

day)
100 1.23

Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies on a sample matrix

spiked with known amounts of Ftivazide at three different concentration levels (80%, 100%,

and 120%). The mean recovery was between 98.0% and 102.0%, which is within the

acceptable range for pharmaceutical analysis.[5]
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Spiked Level
Amount Added
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

80% 80 79.2 99.0%

100% 100 101.1 101.1%

120% 120 118.6 98.8%

Mean Recovery - - 99.6%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the

slope of the calibration curve.

Parameter Value (µg/mL)

LOD 0.15

LOQ 0.45

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was

adequate for the analysis. All parameters met the typical acceptance criteria.

Parameter Acceptance Criteria Observed Value

Tailing Factor (T) T ≤ 2.0 1.2

Theoretical Plates (N) N > 2000 6500

%RSD of Peak Area (n=6) ≤ 1.0% 0.5%

%RSD of Retention Time (n=6) ≤ 1.0% 0.2%

Experimental Protocols
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1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile

(60:40 v/v))

Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of

HPLC grade water.

Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.

Filter the buffer solution through a 0.45 µm nylon membrane filter.

In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade

acetonitrile.

Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.

2. Standard Solution Preparation (100 µg/mL)

Accurately weigh 10 mg of Ftivazide reference standard into a 100 mL volumetric flask.

Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete

dissolution.

Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the

standard stock solution (100 µg/mL).

Prepare working standards for linearity and other validation parameters by diluting the stock

solution with the mobile phase.

3. Sample Preparation (from a hypothetical tablet formulation)

Weigh and finely powder 20 tablets to get a uniform sample.

Accurately weigh a portion of the powder equivalent to 10 mg of Ftivazide and transfer it to a

100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure

complete extraction of the drug.
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Allow the solution to cool to room temperature and then make up the volume to 100 mL with

the mobile phase.

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. The

resulting solution has a nominal concentration of 100 µg/mL.

4. HPLC Analysis Procedure

Set up the HPLC system with the chromatographic conditions specified in the table above.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Perform a blank injection (mobile phase) to ensure there are no interfering peaks.

Inject the standard solution six times to check for system suitability. The %RSD for the peak

areas should be ≤ 1.0%.

Inject the prepared sample solutions in duplicate.

After all injections are complete, flush the column with a mixture of water and acetonitrile

(50:50 v/v) to remove any residual buffer salts.
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HPLC Method Validation (ICH Q2 R1)

Validation Parameters

Validated Analytical Method

SpecificityLinearity Accuracy Precision

Repeatability
(Intra-day)

Intermediate Precision
(Inter-day)

Range LOD LOQ Robustness
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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